4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
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Overview
Description
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Introduction of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by reacting the benzylated benzimidazole with 3-(methylthio)phenylacetic acid under cyclization conditions, typically using a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or phenyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrrolidinone derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes. The compound may also modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a methylthio group, potentially altering its pharmacological properties.
Uniqueness
The presence of the methylthio group in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one distinguishes it from similar compounds, potentially enhancing its biological activity and providing unique chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAYIYDMHUEUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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